molecular formula C21H22N2O4 B13630026 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopiperidine-4-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopiperidine-4-carboxylic acid

Cat. No.: B13630026
M. Wt: 366.4 g/mol
InChI Key: SRJWERNKINDLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a carboxylic acid group, along with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group makes it particularly useful in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amino group on piperidine using the Fmoc group. This is achieved by reacting piperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The carboxylic acid group is then introduced through a series of reactions involving the appropriate carboxylation reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the removal of the Fmoc group .

Scientific Research Applications

4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid lies in its combination of the piperidine ring and the Fmoc protecting group. This combination provides stability and versatility in synthetic applications, particularly in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,22H2,(H,24,25)

InChI Key

SRJWERNKINDLPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.